ボラン・トリメチルアミン錯体

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

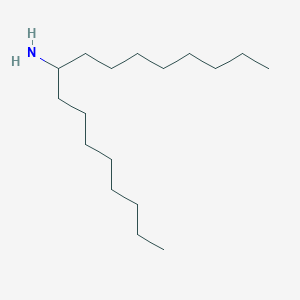

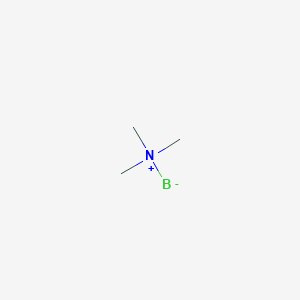

Borane-trimethylamine complex is a useful research compound. Its molecular formula is C3H9BN and its molecular weight is 69.92 g/mol. The purity is usually 95%.

The exact mass of the compound Borane-trimethylamine complex is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Borane-trimethylamine complex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borane-trimethylamine complex including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

カルボニル基の還元

ボラン・トリメチルアミン錯体は、カルボニル基の還元によってアルコールに変換するために広く使用されています。 この反応は有機合成において基本的であり、ケトンやアルデヒドを反応性の低いより安定な化合物に変換することを可能にします .

炭素窒素二重結合の還元

この試薬は、オキシム、ヒドラゾン、アジンなどに見られる炭素窒素二重結合の還元に効果的です。 この用途は、ニトロ化合物からアミンを合成する際に特に価値があります .

環状アセタールの位置選択的開裂

炭水化物化学において、環状アセタールの位置選択的開裂は重要なステップです。 ボラン・トリメチルアミン錯体は、糖の構造修飾に不可欠なこの反応を促進します .

芳香族Nヘテロ環の転移水素化

この化合物は、芳香族Nヘテロ環の転移水素化に使用されており、これはさまざまな医薬品や天然物の合成に重要です .

第一級アニリンの選択的Nモノメチル化

もう1つの重要な用途は、第一級アニリンの選択的Nモノメチル化です。 この反応は、多くの合成経路における構成要素である第二級アミンの合成に役立ちます .

Nトリチルアミンの還元脱保護

ボラン・トリメチルアミン錯体は、Nトリチルアミンの還元脱保護に使用されます。 このステップは、保護基が除去されて最終生成物が得られる、複雑な分子の合成の最終段階でよく使用されます .

CO2の原料としての利用

この錯体の革新的な用途には、CO2の原料としての利用が含まれます。 このアプローチは、CO2を原料として使用する持続可能な化学プロセスを開発するためのより広範な取り組みの一部です .

光触媒によるラジカル化学

最後に、この錯体は、光触媒によるラジカル化学で使用されています。 この研究分野は急速に発展しており、穏やかな条件下で新しい反応を開発することが可能になり、化学者にとって利用可能なツールキットを拡張しています .

作用機序

Target of Action

It is widely used as a reducing agent in various chemical reactions .

Mode of Action

The Borane-trimethylamine complex acts as a reducing agent . It interacts with its targets by donating electrons, thereby reducing them. This electron donation can lead to changes in the chemical structure of the target molecule .

Biochemical Pathways

As a reducing agent, it can participate in various biochemical reactions, including the reduction of ketones and schiff bases, and the hydroboration of olefins .

Pharmacokinetics

As a chemical reagent, its bioavailability would largely depend on the specific conditions of the reaction it is used in .

Result of Action

The Borane-trimethylamine complex, when used as a reducing agent, results in the reduction of the target molecules . This can lead to changes in the chemical structure of the target molecules, potentially altering their properties and behaviors .

Action Environment

The action, efficacy, and stability of the Borane-trimethylamine complex can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, its reducing power may be affected by the temperature of the reaction .

特性

CAS番号 |

75-22-9 |

|---|---|

分子式 |

C3H9BN |

分子量 |

69.92 g/mol |

InChI |

InChI=1S/C3H9N.B/c1-4(2)3;/h1-3H3; |

InChIキー |

LRJRPHROCLHMHK-UHFFFAOYSA-N |

SMILES |

[B-][N+](C)(C)C |

正規SMILES |

[B].CN(C)C |

Key on ui other cas no. |

75-22-9 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B1630849.png)